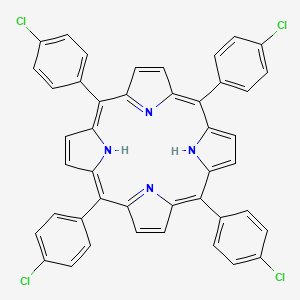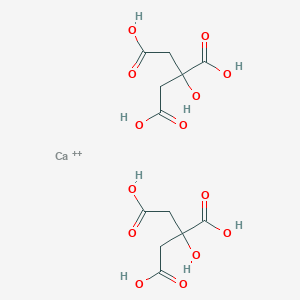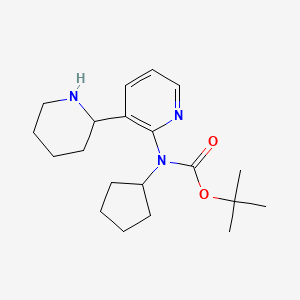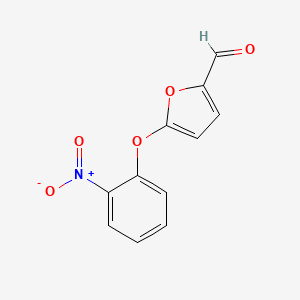
Dichloronickel;trimethylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloronickel;trimethylphosphanium is a coordination complex that features nickel in its +2 oxidation state, coordinated by two chloride ions and a trimethylphosphanium ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;trimethylphosphanium typically involves the reaction of nickel(II) chloride with trimethylphosphine. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or tetrahydrofuran, and then add trimethylphosphine under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
Dichloronickel;trimethylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using excess ligands in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Dichloronickel;trimethylphosphanium has several applications in scientific research:
Biology: The compound’s coordination chemistry is studied to understand metal-ligand interactions and their biological implications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which dichloronickel;trimethylphosphanium exerts its effects involves the coordination of the nickel center with various ligands. This coordination can alter the electronic properties of the nickel, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by facilitating electron transfer and stabilizing reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Another nickel(II) complex with different phosphine ligands.
Trimethylphosphine: A related compound that serves as a ligand in various coordination complexes.
Uniqueness
Dichloronickel;trimethylphosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other nickel complexes may not perform as well.
Propiedades
Fórmula molecular |
C6H20Cl2NiP2+2 |
|---|---|
Peso molecular |
283.77 g/mol |
Nombre IUPAC |
dichloronickel;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
Clave InChI |
KYHNNWWCXIOTKC-UHFFFAOYSA-N |
SMILES canónico |
C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)










